2-Acetyl-4,6-dimethylphenyl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-4,6-dimethylphenyl 4-methoxybenzoate is an organic compound with the molecular formula C18H18O4 It is a derivative of benzoate and is known for its unique chemical structure, which includes an acetyl group, two methyl groups, and a methoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4,6-dimethylphenyl 4-methoxybenzoate typically involves the esterification of 2-acetyl-4,6-dimethylphenol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-4,6-dimethylphenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-carboxy-4,6-dimethylphenyl 4-methoxybenzoate.
Reduction: Formation of 2-(1-hydroxyethyl)-4,6-dimethylphenyl 4-methoxybenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2-Acetyl-4,6-dimethylphenyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-Acetyl-4,6-dimethylphenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The acetyl group can participate in acetylation reactions, modifying proteins and enzymes. The methoxybenzoate moiety can interact with various receptors and enzymes, influencing their activity. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylphenyl 4-methoxybenzoate: Similar structure but with different substitution pattern on the phenyl ring.
2-Acetyl-4-methylphenyl 4-methoxybenzoate: Lacks one methyl group compared to the target compound.
2-Acetyl-4,6-dimethylphenyl 2-methoxybenzoate: Similar structure but with the methoxy group in a different position.
Uniqueness
2-Acetyl-4,6-dimethylphenyl 4-methoxybenzoate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both acetyl and methoxybenzoate groups provides a versatile framework for various chemical modifications and applications.
Properties
CAS No. |
88952-21-0 |
---|---|
Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
(2-acetyl-4,6-dimethylphenyl) 4-methoxybenzoate |
InChI |
InChI=1S/C18H18O4/c1-11-9-12(2)17(16(10-11)13(3)19)22-18(20)14-5-7-15(21-4)8-6-14/h5-10H,1-4H3 |
InChI Key |
ZMTPZDOZWSYAGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)C)OC(=O)C2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.